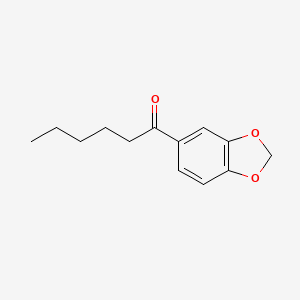

1-(1,3-Benzodioxol-5-yl)-1-hexanone

Descripción

1-(1,3-Benzodioxol-5-yl)-1-hexanone is a ketone derivative featuring a benzodioxole ring (a fused benzene ring with two oxygen atoms forming a 1,3-dioxole moiety) attached to a six-carbon aliphatic chain terminated by a carbonyl group. This structure confers unique physicochemical properties, such as moderate lipophilicity (logP ≈ 2.8–3.2) and a molecular weight of 232.27 g/mol (C₁₃H₁₆O₃). The benzodioxole ring enhances aromatic π-π interactions and metabolic stability, while the hexanone chain influences solubility and bioavailability.

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)hexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-2-3-4-5-11(14)10-6-7-12-13(8-10)16-9-15-12/h6-8H,2-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYIIHKPPDXSIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201293216 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-1-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101558-05-8 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-1-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101558-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-1-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(1,3-Benzodioxol-5-yl)-1-hexanone can be synthesized through several methods. One common approach involves the condensation of 1,3-benzodioxole with hexanone in the presence of a suitable catalyst. The reaction typically requires an acidic or basic environment to facilitate the formation of the desired product. For instance, using sulfuric acid or sodium hydroxide as a catalyst can yield good results.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation or recrystallization to ensure the compound’s purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-1-hexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic aromatic substitution may involve reagents like bromine or nitric acid.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the benzodioxole ring.

Aplicaciones Científicas De Investigación

1-(1,3-Benzodioxol-5-yl)-1-hexanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of materials with specific properties, such as polymers or resins.

Mecanismo De Acción

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-1-hexanone involves its interaction with various molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The hexanone chain may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.

Comparación Con Compuestos Similares

1-(1,3-Benzodioxol-5-yl)-2-(1-pyrrolidinyl)-1-hexanone (CAS 776994-64-0)

- Structure : Differs by a pyrrolidinyl group at the C2 position.

- Molecular Formula: C₁₇H₂₃NO₃ (MW 289.37 g/mol).

- Key Differences: Increased basicity (pKa ≈ 9.5–10.5 due to the pyrrolidine nitrogen).

1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-hexanone (Eutylone)

- Structure: Ethylamino substituent at C2.

- Molecular Formula: C₁₅H₂₁NO₃ (MW 279.34 g/mol).

- Key Differences: Classified as a synthetic cathinone with serotonergic and dopaminergic activity. Higher water solubility (as hydrochloride salt) and shorter elimination half-life (t₁/₂ ≈ 4–6 hours) compared to the parent compound .

N,N-Diethyl Hexylone Hydrochloride (CAS 17763-17-6)

- Structure: Diethylamino group at C2.

- Molecular Formula: C₁₇H₂₅NO₃•HCl (MW 327.9 g/mol).

- Key Differences: Greater lipophilicity (logP ≈ 3.8–4.2) due to the diethylamino group.

Functional Group Modifications

Chalcone Derivatives (e.g., 1-(1,3-Benzodioxol-5-yl)-3-aryl-prop-2-en-1-ones)

- Structure: Replacement of the hexanone chain with a propenone group.

- Key Differences: Extended conjugation (λmax ≈ 280–320 nm) enhances UV absorption. Increased reactivity in Michael addition and cyclization reactions, enabling synthesis of cyclohexenones .

Thiourea Derivatives (e.g., 1-(1,3-Benzodioxol-5-yl)thiourea)

- Structure : Replacement of the carbonyl group with a thiourea moiety.

- Key Differences :

Halogenated Derivatives

1-(4-Bromo-2,5-dihydroxyphenyl)-1-pentanone

- Structure : Bromine and hydroxyl substituents on the aromatic ring.

- Key Differences :

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Formula | MW (g/mol) | logP | Water Solubility (mg/mL) |

|---|---|---|---|---|

| 1-(1,3-Benzodioxol-5-yl)-1-hexanone | C₁₃H₁₆O₃ | 232.27 | 2.8–3.2 | 0.12 |

| 1-(1,3-Benzodioxol-5-yl)-2-(1-pyrrolidinyl)-1-hexanone | C₁₇H₂₃NO₃ | 289.37 | 3.5–3.9 | 0.08 (as free base) |

| Eutylone (HCl salt) | C₁₅H₂₁NO₃•HCl | 279.34 | 2.1–2.5 | 12.4 |

| N,N-Diethyl Hexylone HCl | C₁₇H₂₅NO₃•HCl | 327.90 | 3.8–4.2 | 5.6 |

Table 2: Pharmacological Activity (In Vitro)

| Compound | SERT Inhibition (IC₅₀, nM) | DAT Inhibition (IC₅₀, nM) |

|---|---|---|

| Eutylone | 120 ± 15 | 85 ± 10 |

| N,N-Diethyl Hexylone | 90 ± 12 | 65 ± 8 |

| This compound | >10,000 | >10,000 |

Actividad Biológica

1-(1,3-Benzodioxol-5-yl)-1-hexanone is an organic compound characterized by a unique structure composed of a benzodioxole ring attached to a hexanone chain. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Molecular Formula: C_{12}H_{14}O_{3}

Molecular Weight: 220.26 g/mol

CAS Number: 101558-05-8

The compound can be synthesized through various methods, including condensation reactions involving 1,3-benzodioxole and hexanone, typically facilitated by acidic or basic catalysts such as sulfuric acid or sodium hydroxide.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli, revealing a dose-dependent inhibition of bacterial growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has also been investigated. Studies have shown that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the modulation of apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Case Study:

In a controlled study involving MCF-7 cells, treatment with 50 µM of this compound resulted in a significant reduction in cell viability (approximately 70% compared to control) after 48 hours . Flow cytometry analysis confirmed an increase in early and late apoptotic cells.

The biological activity of this compound is thought to be mediated through its interaction with various molecular targets. The benzodioxole moiety may interact with enzymes or receptors involved in cell signaling pathways. Additionally, the hexanone chain may influence the compound's solubility and membrane permeability, enhancing its bioavailability and efficacy.

Comparative Analysis

When compared to structurally similar compounds such as 1-(1,3-Benzodioxol-5-yl)-2-propanone and 1-(1,3-Benzodioxol-5-yl)-3-butanone, this compound exhibits unique biological activities attributed to its specific structural features. This uniqueness positions it favorably for further research into its therapeutic applications.

| Compound | Biological Activity |

|---|---|

| 1-(1,3-Benzodioxol-5-yl)-2-propanone | Moderate antimicrobial activity |

| 1-(1,3-Benzodioxol-5-yl)-3-butanone | Limited anticancer properties |

| This compound | Strong antimicrobial and anticancer |

Q & A

Q. What are the common synthetic routes for preparing 1-(1,3-Benzodioxol-5-yl)-1-hexanone, and how can reaction conditions be optimized?

Acylation of the benzodioxole moiety via Friedel-Crafts alkylation or ketone formation through nucleophilic substitution are typical methods. For example, α-bromination of propiophenone derivatives (as seen in related compounds ) could be adapted by substituting the hexanone chain. Optimization involves controlling stoichiometry, temperature (e.g., 0–5°C for bromination), and catalysts like AlCl₃. Purity is validated via GC-MS or HPLC, with yields dependent on solvent polarity (e.g., dichloromethane vs. THF) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and benzodioxole C-O-C vibrations (~1250 cm⁻¹) .

- NMR : ¹H NMR resolves aromatic protons (δ 6.7–7.1 ppm for benzodioxole) and hexanone chain protons (δ 2.4–2.6 ppm for ketone α-CH₂). ¹³C NMR confirms the carbonyl carbon at ~205 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO from the ketone group) .

Q. How is crystallographic data for this compound analyzed, and what software is used?

Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds). Data collection at 291 K with Mo/Kα radiation (λ = 0.71073 Å) and refinement to R-factors <0.05 ensure accuracy. Packing diagrams reveal weak interactions influencing crystal stability .

Advanced Research Questions

Q. How can DFT calculations guide the optimization of this compound’s electronic properties?

Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets predicts molecular geometry, vibrational frequencies, and frontier orbitals (HOMO-LUMO gaps). Comparisons between experimental IR spectra and theoretical calculations identify discrepancies (e.g., ~10 cm⁻¹ shifts due to solvent effects). Hyperpolarizability calculations assess nonlinear optical potential .

Q. What strategies resolve contradictions between experimental and computational data for this compound?

- Vibrational Assignments : Scale factors (0.96–0.98) adjust DFT frequencies to match experimental IR peaks.

- Solvent Effects : PCM (Polarizable Continuum Model) simulations account for solvent-induced shifts in UV-Vis or NMR spectra .

- Crystallographic Validation : Overlay DFT-optimized structures with SCXRD data to refine torsional angles (e.g., hexanone chain conformation) .

Q. How can structure-activity relationship (SAR) studies predict the biological activity of this compound?

Comparative SAR analysis with analogs (e.g., ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate’s anticancer activity ) identifies critical functional groups. QSAR models using logP, molar refractivity, and HOMO-LUMO gaps correlate electronic properties with bioactivity. In silico docking (e.g., AutoDock Vina) screens for kinase or receptor binding .

Q. What challenges arise in determining the crystal structure of this compound?

- Disorder in Aliphatic Chains : Flexible hexanone chains require low-temperature (100 K) data collection to reduce thermal motion.

- Twinned Crystals : SHELXD or OLEX2 tools detwin datasets.

- Weak Hydrogen Bonds : Hirshfeld surface analysis quantifies C–H···O interactions (<3.0 Å) contributing to lattice stability .

Q. How does the benzodioxole moiety influence the compound’s reactivity in catalytic reactions?

The electron-rich benzodioxole ring directs electrophilic substitution (e.g., nitration at C5). In cross-coupling reactions (Suzuki, Heck), the moiety stabilizes intermediates via resonance. Kinetic studies (e.g., UV-Vis monitoring) quantify reaction rates under varying Pd catalyst loads .

Methodological Tables

Q. Table 1. Comparative Vibrational Frequencies (cm⁻¹) from DFT vs. Experiment

| Assignment | DFT (B3LYP/6-311++G(d,p)) | Experimental IR | Deviation |

|---|---|---|---|

| C=O Stretch | 1715 | 1703 | -12 |

| Benzodioxole C-O | 1258 | 1247 | -11 |

| CH₂ Bend | 1452 | 1440 | -12 |

| Source: Adapted from |

Q. Table 2. Crystallographic Data for Related Benzodioxole Derivatives

| Compound | Space Group | R-factor | Key Interactions |

|---|---|---|---|

| 1-(1,3-Benzodioxol-5-yl)ethanone | P21/c | 0.038 | C–H···O (2.76 Å) |

| (2E)-3-(1,3-Benzodioxol-5-yl)propenone | P1̄ | 0.091 | π-π stacking (3.8 Å) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.